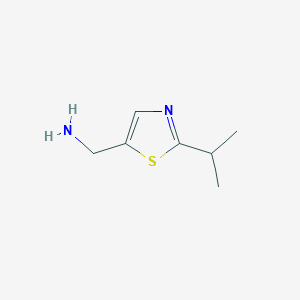

(2-Isopropylthiazol-5-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-propan-2-yl-1,3-thiazol-5-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-5(2)7-9-4-6(3-8)10-7/h4-5H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJKAPQBFCVVSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(S1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

The definitive identification and structural confirmation of a novel chemical entity like (2-Isopropylthiazol-5-yl)methanamine rely on a suite of sophisticated analytical techniques. These methods provide a detailed picture of the molecular framework, connectivity of atoms, and the presence of functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For this compound, both ¹H NMR and ¹³C NMR would be indispensable.

¹H NMR spectroscopy would provide critical information about the electronic environment of the hydrogen atoms. The expected signals would include a septet for the isopropyl methine proton, a doublet for the six equivalent isopropyl methyl protons, a singlet for the thiazole (B1198619) ring proton, and a singlet for the aminomethyl protons. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. Distinct signals would be expected for the isopropyl carbons, the thiazole ring carbons (two of which would be quaternary), and the methylene (B1212753) carbon of the methanamine group. The chemical shifts of these carbons would be indicative of their hybridization and proximity to the heteroatoms, nitrogen and sulfur.

A hypothetical ¹H NMR data table based on the structure is presented below:

| Proton Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| (CH₃)₂CH - | 3.0 - 3.4 | Septet | 1H |

| (CH₃ )₂CH- | 1.2 - 1.4 | Doublet | 6H |

| Thiazole-H | 7.5 - 7.8 | Singlet | 1H |

| -CH₂ NH₂ | 3.8 - 4.1 | Singlet | 2H |

| -CH₂NH₂ | 1.5 - 2.5 | Broad Singlet | 2H |

This data is predictive and has not been experimentally verified from public sources.

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching of the primary amine would likely appear as a medium intensity doublet in the range of 3300-3500 cm⁻¹. The C-H stretching of the isopropyl and methylene groups would be observed around 2850-3000 cm⁻¹. The C=N stretching of the thiazole ring would likely produce a peak in the 1630-1680 cm⁻¹ region. Bending vibrations for the amine (N-H bend) would be expected around 1590-1650 cm⁻¹.

A table summarizing the expected IR absorption bands is provided below:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Alkyl) | 2850 - 3000 |

| C=N Stretch (Thiazole) | 1630 - 1680 |

| N-H Bend (Amine) | 1590 - 1650 |

This data is predictive and has not been experimentally verified from public sources.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula of C₇H₁₂N₂S. The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak. Key fragmentation pathways could include the loss of the isopropyl group, cleavage of the aminomethyl group, and fragmentation of the thiazole ring.

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in the compound. The experimentally determined percentages should align closely with the theoretical values calculated from the molecular formula C₇H₁₂N₂S, thereby verifying the empirical formula.

| Element | Theoretical Percentage |

| Carbon | 53.81% |

| Hydrogen | 7.74% |

| Nitrogen | 17.93% |

| Sulfur | 20.52% |

Chromatographic techniques are essential for determining the purity of a chemical compound. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose. A suitable HPLC method would involve a reversed-phase column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. A pure sample of this compound would exhibit a single major peak in the chromatogram. Gas Chromatography (GC), if the compound is sufficiently volatile and thermally stable, could also be employed for purity analysis, often coupled with a mass spectrometer (GC-MS) for peak identification.

Theoretical and Computational Chemistry Studies on 2 Isopropylthiazol 5 Yl Methanamine and Its Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for forecasting how a ligand, such as a derivative of (2-Isopropylthiazol-5-yl)methanamine, might interact with a biological target, typically a protein or enzyme. rsc.org

Molecular docking simulations are employed to predict the binding modes and estimate the binding affinity of thiazole (B1198619) derivatives to various biological targets. For instance, studies on novel thiazole derivatives have explored their potential as inhibitors for targets like tubulin and α-glucosidase. nih.govmdpi.com In these simulations, the ligand is placed into the binding site of the target protein, and various conformations are sampled to find the one with the most favorable binding energy.

A study on imidazopyridine-bearing thiazole analogs as α-glucosidase inhibitors demonstrated that certain derivatives showed superior activity, with docking scores indicating strong binding. For example, compound 4a in the study registered a remarkable docking score of -13.45. mdpi.com Similarly, in a study targeting tubulin polymerization, thiazole derivatives 7c and 9a were identified as potent inhibitors, a finding supported by their excellent binding modes in docking studies. nih.gov The binding affinity, often expressed as a docking score or in kcal/mol, provides a quantitative measure of the ligand's potential efficacy. Lower binding energy values typically suggest a more stable and potent ligand-target complex. researchgate.netnih.gov

Table 1: Predicted Binding Affinities of Selected Thiazole Derivatives against Various Targets

| Compound/Derivative | Target Protein | Predicted Binding Affinity (Docking Score / kcal/mol) | Reference |

|---|---|---|---|

| Thiazole Derivative 4a | α-Glucosidase | -13.45 | mdpi.com |

| Thiazole Derivative 4g | α-Glucosidase | -12.87 | mdpi.com |

| Thiazole Derivative 4o | α-Glucosidase | -12.15 | mdpi.com |

| Thiazole Derivative 4c | Lanosterol (B1674476) 14α-demethylase | -8.715 kcal/mol | nih.gov |

| Thiazole-based Schiff base 7 | Human peroxiredoxin 5 | -5.3 kcal/mol | nih.gov |

| Thiazole-based Schiff base 9 | Human peroxiredoxin 5 | -5.2 kcal/mol | nih.gov |

This table is generated based on data from studies on various thiazole derivatives and is intended to be illustrative of the types of results obtained from molecular docking simulations.

The stability of the ligand-target complex is governed by a variety of intermolecular forces. Molecular docking analysis provides a detailed view of these interactions, which are crucial for understanding the mechanism of action. Key forces include:

Hydrogen Bonds: These are critical for the specificity and stability of binding. The nitrogen atom of the imine group (–C=N–) in thiazole derivatives, for example, is often suggested to form hydrogen bonds with active site residues of target proteins. nih.gov In a study of pyrazolyl–thiazole derivatives, strong hydrogen bonding with residues like Ser62 in the active site of a penicillin-binding protein was observed. rsc.org Similarly, studies on thiazolyl coumarin (B35378) derivatives showed that strong H-bonding contributes to their high activity. nih.gov

Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and the target. nih.govrsc.org The isopropyl group on the this compound scaffold would be expected to participate in such interactions within a hydrophobic pocket of a binding site.

π-π Stacking: The aromatic thiazole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target's active site. rsc.org This type of interaction was noted as significant in the binding of thiazole derivatives to targets like lanosterol 14α-demethylase and penicillin-binding proteins. rsc.orgnih.gov

Chalcogen Interactions: A specific interaction involving the sulfur atom of the thiazole ring, known as a chalcogen bond, can also play a role in stabilizing the binding conformation. A study on IL-17 inhibitors utilized this interaction between the thiazole-sulfur and an amide-oxygen to maintain a required coplanar conformation. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. miami.edunih.gov These methods provide fundamental information about molecular structure, stability, and reactivity.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the molecule's ionization potential and its propensity to react with electrophiles. nih.gov

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. Its energy is linked to the electron affinity and the molecule's ability to react with nucleophiles. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. bohrium.commalayajournal.org Conversely, a large HOMO-LUMO gap indicates high stability. nih.gov For thiazole derivatives, FMO analysis has shown that the HOMO is often delocalized over the thiazole ring, while the LUMO distribution varies depending on the substituents. nih.gov DFT calculations on various thiazole derivatives have been used to determine these energy values and predict reactivity. bohrium.comirjweb.com

Table 2: Illustrative Frontier Molecular Orbital Energies of Thiazole Derivatives

| Thiazole Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| N-((1H-benzo[d] imidazol-2-yl) methyl) thiazol-2-amine | -5.5293 | -0.8302 | 4.6991 | irjweb.com |

| Compound 2 (Thiazole-Pyrazole Hybrid) | -6.229 | -0.552 | 5.677 | nih.gov |

| Compound 4 (Thiazole-Pyrazole Hybrid) | -5.522 | -0.016 | 5.506 | nih.gov |

This table presents data from different studies on various thiazole derivatives to illustrate the application of FMO analysis. The specific values are dependent on the exact molecular structure and the computational methods used.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, plotted on its electron density surface. nih.govresearchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species. researchgate.net

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In thiazole derivatives, negative potential is typically located over electronegative atoms like the nitrogen and sulfur of the thiazole ring and any oxygen atoms in substituents. researchgate.nettrdizin.gov.tr These sites are likely to act as hydrogen bond acceptors.

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. researchgate.net Positive potential is often found around hydrogen atoms, particularly those attached to heteroatoms (like the -NH- in an amine group), making them potential hydrogen bond donors. nih.gov

Neutral Regions (Green): These areas have a near-zero potential.

MEP analysis helps identify the most reactive parts of a molecule, providing insights into its binding behavior with biological receptors. nih.govtrdizin.gov.tr

Key aspects of the conformational analysis include:

Rotatable Bonds: The bond connecting the methanamine group to the thiazole ring is rotatable. The preferred conformation around this bond will determine the position of the amine group relative to the rest of the scaffold, which is crucial for its ability to form interactions like hydrogen bonds. The number of rotatable bonds is a key descriptor in evaluating the drug-likeness of a molecule. nih.gov

Ring Conformation: While the thiazole ring is planar, other rings attached to the scaffold, such as a piperazine (B1678402) ring in some derivatives, can adopt non-planar conformations (e.g., a chair conformation), which influences the positioning of substituents. nih.gov

Computational studies can map the potential energy surface as a function of bond rotation to identify the most stable, low-energy conformations that the molecule is likely to adopt. mdpi.com This information is vital for understanding how the molecule fits into a receptor's binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique widely used in medicinal chemistry to correlate the structural or physicochemical properties of a series of compounds with their biological activities. tandfonline.comnih.gov These models are instrumental in predicting the activity of novel molecules, thereby guiding the design of more potent and selective therapeutic agents. tandfonline.com In the context of thiazole derivatives, several QSAR studies have been conducted to elucidate the key molecular features governing their therapeutic potential, particularly as anticancer agents.

A study on a series of twenty-five 2-aminothiazole (B372263) derivatives as inhibitors of Hec1/Nek2, a crucial target in cancer due to its role in cell proliferation, resulted in a statistically significant three-descriptor QSAR model. tandfonline.comnih.gov The model demonstrated a strong correlation between the compounds' structural properties and their inhibitory activities. tandfonline.com The key descriptors identified were:

ATSC1i (Moreau-Broto autocorrelation): This descriptor relates to the spatial arrangement of atoms within the molecule. tandfonline.com

MATS8c (Moran autocorrelation at lag 8, weighted by charges): This descriptor provides information about the charge distribution across the molecule. tandfonline.com

RPSA (Relative Polar Surface Area): This descriptor is related to the total molecular surface area and is often linked to a molecule's ability to permeate cell membranes. tandfonline.com

The statistical robustness of this QSAR model was confirmed through various validation metrics, indicating its reliability for predicting the activity of new 2-aminothiazole derivatives. tandfonline.com

Another QSAR investigation was performed on a set of 54 amino thiazole derivatives with activity against aurora kinase, an enzyme implicated in tumor growth. nih.govacs.org This study also yielded statistically significant models, highlighting the importance of parameters such as atomic volume, atomic charges, and Sanderson's electronegativity in the design of novel lead compounds. nih.gov

The table below summarizes the statistical validation parameters from these representative QSAR studies on 2-aminothiazole derivatives, underscoring the predictive power of the generated models.

| Study Focus | Statistical Parameter | Value | Reference |

| Hec1/Nek2 Inhibitors | R² (Coefficient of determination) | 0.8436 | tandfonline.com |

| Q²LOO (Leave-one-out cross-validation) | 0.7965 | tandfonline.com | |

| R²ext (External validation) | 0.6308 | tandfonline.com | |

| Aurora Kinase Inhibitors | R² (Coefficient of determination) | 0.8902 | nih.govacs.org |

| Q²LOO (Leave-one-out cross-validation) | 0.7875 | nih.govacs.org | |

| R²ext (External validation) | 0.8735 | nih.govacs.org |

These studies collectively demonstrate that QSAR is a powerful tool for understanding the structure-activity relationships of 2-aminothiazole derivatives and for the rational design of new, potentially more effective anticancer agents. tandfonline.comnih.gov

Fragment-Based Analysis for Pharmacophore Identification

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target. nih.gov These initial hits can then be optimized and grown into more potent, drug-like molecules. The thiazole scaffold is a common and attractive building block in such fragment-based campaigns due to its presence in a wide range of biologically active compounds. nih.govacs.org

A key aspect of fragment-based analysis is the identification of a pharmacophore , which is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For thiazole derivatives, the thiazole ring itself often serves as a crucial part of the pharmacophore, acting as a scaffold to which other functional groups can be attached. acs.org

In a study evaluating a library of 49 fragment-sized thiazoles and thiadiazoles, the utility and potential liabilities of this scaffold in fragment screening were assessed. nih.govacs.org The research highlighted that while thiazole derivatives are frequent hits in screening campaigns, their reactivity needs to be carefully evaluated to ensure that the observed activity is due to specific on-target engagement rather than non-specific interactions. nih.govacs.org

The process of pharmacophore identification using fragment-based analysis typically involves:

Screening: A library of fragments containing the thiazole scaffold is screened against a biological target.

Hit Identification: Fragments that bind to the target are identified.

Structural Analysis: The binding mode of the hit fragments is determined, often using techniques like X-ray crystallography or NMR spectroscopy.

Pharmacophore Modeling: Based on the binding modes of multiple fragments, a pharmacophore model is constructed that defines the key interaction points (e.g., hydrogen bond donors/acceptors, hydrophobic regions).

This approach allows medicinal chemists to understand the key structural requirements for binding to a target and to design more potent and selective molecules by growing or merging the initial fragment hits. The thiazole scaffold's versatility makes it a valuable component in the design of fragment libraries for identifying novel pharmacophores against a variety of therapeutic targets. nih.govacs.orgacs.org

Investigation of Biological Activities and Underlying Mechanisms Non Clinical Focus

General Spectrum of Biological Activities Associated with Thiazole (B1198619) Derivatives

The thiazole nucleus is a fundamental component in numerous natural products, such as vitamin B1 (thiamine), and synthetic compounds with significant biological properties. mdpi.comnih.govrsc.org Research has demonstrated that thiazole derivatives possess a broad spectrum of biological activities. These include anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, antioxidant, anticonvulsant, antimalarial, and antitubercular properties. nih.govmdpi.com The versatility of the thiazole ring allows for structural modifications, enabling the development of new molecules with enhanced and specific biological activities. mdpi.com

The presence of the thiazole scaffold in more than 18 FDA-approved drugs highlights its importance in drug discovery. researchgate.net For instance, compounds containing this ring have been developed as anti-neoplastic agents like Dasatinib, anti-HIV medications such as Ritonavir, and anti-inflammatory drugs like Meloxicam. mdpi.com The diverse biological profile is attributed to the unique physicochemical properties of the thiazole ring, which can engage in various interactions with biological macromolecules. nih.gov Consequently, thiazole derivatives have been a subject of intense study for their potential in treating a multitude of diseases, particularly in oncology where they have shown promise in targeting various signaling pathways. nih.govsci-hub.se

Studies on Enzyme Inhibition and Modulation

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Thiazole derivatives have been extensively investigated as inhibitors of several enzyme families, which is central to their anticancer and other pharmacological activities. nih.gov Their structural features allow for high-affinity interactions with the active sites of various enzymes, particularly protein kinases. nih.govsci-hub.se

Cyclin-dependent kinases (CDKs) are serine/threonine protein kinases that play a critical role in regulating the cell cycle. mdpi.com Dysregulation of CDK activity is a common feature in cancer, making them an attractive target for therapeutic intervention. mdpi.com Thiazole derivatives have emerged as potent inhibitors of CDKs. sci-hub.se For example, a series of 2-anilino-4-(thiazol-5-yl)pyrimidines were identified as potent CDK9 inhibitors. nih.gov The interaction often involves the thiazole ring fitting into the ATP-binding site of the kinase. Structural studies have revealed that the C2-amino group on the thiazole ring can form crucial hydrogen bonds with residues like Asp145 in CDK2, enhancing the inhibitor's potency. nih.gov

High-throughput screening identified 2-acetamido-thiazolylthio acetic ester as an inhibitor of CDK2. Further optimization of this scaffold led to the development of over 100 analogues with IC₅₀ values in the nanomolar range for CDK2 inhibition. Novel thiazolone and fused thiazolthione derivatives have also shown significant inhibitory effects against CDK2/cyclin A2, with some compounds exhibiting IC₅₀ values as low as 105.39 nM.

Table 1: Examples of Thiazole Derivatives as CDK Inhibitors

| Compound/Series | Target CDK | Potency (IC₅₀) | Key Findings | Reference(s) |

|---|---|---|---|---|

| 2-Anilino-4-(thiazol-5-yl)pyrimidines | CDK9, CDK2 | Varies | SAR analysis highlighted the importance of substituents at the C2-position of the thiazole ring for selectivity and potency. | nih.gov |

| Thiazole Compound 25 | CDK9 | 0.64 - 2.01 µM | Showed high potency as a CDK9 inhibitor and strong anti-proliferative effects on various cancer cell lines. | mdpi.com |

| 2-Acetamido-thiazolylthio Acetic Ester Analogs | CDK2 | 1 - 10 nM | Optimization led to potent and broad-spectrum antiproliferative activity across tumor cell lines. | |

| Thiazolone/Thiazolthione Derivatives | CDK2/cyclin A2 | 105.39 - 742.78 nM | Novel derivatives showed potent inhibitory effects against the CDK2/cyclin A2 complex. | |

| Flavopiridol (alvocidib) | CDK9 (potent), other CDKs | ~0.1 µM (CDK2), ~0.5 µM (CDK7), ~0.8 µM (CDK9) | A potent CDK9 inhibitor that entered clinical trials; its primary mechanism in CLL appears to be CDK9-mediated downregulation of antiapoptotic proteins. | nih.gov |

| R-Roscovitine (seliciclib) | CDK2, CDK7, CDK9 | ~0.1 µM (CDK2), ~0.5 µM (CDK7), ~0.8 µM (CDK9) | An orally bioavailable CDK inhibitor that selectively induces apoptosis in cancer cells. | nih.gov |

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key transmembrane tyrosine kinase receptor that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR-2 is a validated strategy in cancer therapy. Several thiazole-based derivatives have been designed and synthesized as potential VEGFR-2 inhibitors. nih.gov

For instance, a compound possessing a 4-chlorophenylthiazole ring was found to inhibit the kinase activity of VEGFR-2 with an IC₅₀ value of 51.09 nM, comparable to the standard drug Sorafenib. In another study, a newly synthesized thiazole derivative, compound 4c , blocked VEGFR-2 with an IC₅₀ of 0.15 µM. These inhibitors typically feature a central aryl ring linked to other moieties that can form critical interactions within the receptor's active site.

Table 2: Examples of Thiazole Derivatives as VEGFR-2 Inhibitors

| Compound/Series | Potency (IC₅₀) | Key Findings | Reference(s) |

|---|---|---|---|

| 4-Chlorophenylthiazole Derivative | 51.09 nM | Showed potent inhibition of VEGFR-2 kinase activity, comparable to Sorafenib. | |

| Compound 4d (3-nitrophenylthiazolyl derivative) | 1.21 µM (Cytotoxic IC₅₀) | Exhibited good VEGFR-2 inhibitory activity and induced apoptosis in breast cancer cells. | nih.gov |

| Compound 4c (benzylidene hydrazinyl]-thiazole) | 0.15 µM | Effectively inhibited the VEGFR-2 enzyme, supporting its potential as an anticancer agent. |

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is an enzyme that methylates arginine residues on histone and non-histone proteins. nih.govsci-hub.se This activity makes CARM1 a transcriptional coactivator for various proteins linked to cancer, including p53, NF-κβ, and steroid hormone receptors. nih.govsci-hub.se Overexpression of CARM1 has been reported in several human cancers, making it an attractive therapeutic target. nih.gov Inhibition of CARM1 can induce a potent anti-tumor response by affecting both tumor cells and enhancing the function of cytotoxic T cells.

While the development of small molecule CARM1 inhibitors is an active area of research, and fragment-based screening has led to the discovery of potent inhibitors, the specific role of thiazole-based scaffolds as direct CARM1 inhibitors is still an emerging field. nih.govsci-hub.se Research has focused on designing selective inhibitors, and while various chemical structures are being explored, extensive documentation specifically detailing a class of thiazole derivatives for CARM1 inhibition is limited in the current literature. However, given the proven success of thiazoles in inhibiting other enzymes involved in cancer, they represent a potential scaffold for the future design of CARM1 inhibitors.

Cytochrome P450 3A4 (CYP3A4) is a critical enzyme involved in the metabolism of a vast number of drugs. Azole-containing compounds, including thiazoles and triazoles, are well-known to interact with CYP3A4, often acting as inhibitors. This interaction occurs because the nitrogen atom in the azole ring can bind to the heme iron atom in the active site of the enzyme, leading to inhibition of its metabolic activity.

The interaction of azole fungicides with CYP3A4 has been studied to predict metabolic fates. For example, isavuconazole, a triazole antifungal, is a sensitive substrate and a moderate inhibitor of CYP3A4. Co-administration with a CYP3A4 inhibitor like ketoconazole (B1673606) significantly increases its plasma concentration, while co-administration with a CYP3A4 inducer like rifampin drastically reduces it. These studies on related azole compounds suggest that thiazole derivatives, including (2-Isopropylthiazol-5-yl)methanamine, have a high potential to act as ligands for CYP3A4, which could lead to significant drug-drug interactions. The nature of this interaction, whether as a substrate or an inhibitor, would depend on the specific substituents on the thiazole ring.

Receptor Interaction and Signal Transduction Studies

Beyond enzyme inhibition, thiazole derivatives have been developed as ligands for various cell surface and intracellular receptors, thereby modulating signal transduction pathways.

One area of investigation is the sigma-1 (σ₁) receptor, which is implicated in various neurological and psychiatric conditions. Researchers have developed thiazole-based ligands with high affinity and selectivity for the σ₁ receptor. For example, pyridyl-substituted thiazole derivatives showed low-nanomolar σ₁ affinity (Kᵢ = 1.3 and 1.9 nM) and high selectivity over the σ₂ subtype. Molecular simulation studies of these compounds have helped to understand the molecular interactions, such as hydrophobic stabilization, that govern their binding to the receptor.

Thiazole derivatives have also been studied for their interaction with adenosine (B11128) receptors. Docking studies have shown that certain thiazole derivatives exhibit strong interaction with the A2 adenosine receptor (A2AR). rsc.org This suggests their potential as selective A2AR antagonists. rsc.org Furthermore, thiazole-based compounds have been designed to interact with the ATP binding sites of kinase-linked receptors, modulating downstream signaling. For instance, in studies of CDK9 inhibitors, the thiazole, pyrimidine, and aniline (B41778) moieties of the inhibitor molecules were found to occupy specific positions within the ATP binding site, forming hydrogen bonds and hydrophobic interactions that stabilize the complex and inhibit kinase activity.

Serotonin (B10506) 5-HT1A Receptor Agonism

There is no available scientific literature or published data to suggest that this compound has been investigated for or possesses agonist activity at the serotonin 5-HT1A receptor.

cAMP Inhibition and Ca2+ Mobilization

There is no published evidence to indicate that this compound has any effect on the inhibition of cyclic adenosine monophosphate (cAMP) or the mobilization of intracellular calcium (Ca2+).

Anti-Infective Research in In Vitro Systems

Research into the anti-infective properties of this compound has been more specific, with studies and patents pointing to its role as a precursor or part of a scaffold for agents targeting bacterial and viral systems.

Antimicrobial Activity against Bacterial Strains

The primary antimicrobial research involving the this compound scaffold has been in the context of quorum sensing (QS) inhibition in Pseudomonas aeruginosa. Quorum sensing is a system of cell-to-cell communication in bacteria that regulates virulence factor expression.

One area of investigation has been its use as a building block for inhibitors of the PqsR transcriptional regulator, a key component of the pqs QS system. In a study exploring quinazolinone-based PqsR inhibitors, a derivative incorporating the this compound structure was synthesized. Specifically, the compound 3-((2-isopropylthiazol-5-yl)methyl)quinazolin-4(3H)-one was evaluated. However, this 2,5-disubstituted thiazole derivative was found to be inactive at a concentration of 10 µM, unlike its 2,4-disubstituted analogue which demonstrated inhibitory activity. nottingham.ac.uk

Table 1: Research Findings on Antimicrobial Activity

| Compound/Derivative | Target | Bacterial Strain | Activity | Source(s) |

|---|---|---|---|---|

| 3-((2-isopropylthiazol-5-yl)methyl)quinazolin-4(3H)-one | PqsR | Pseudomonas aeruginosa | Inactive at 10 µM | nottingham.ac.uk |

Antifungal Efficacy against Yeast and Fungi

There are no available studies or data in the scientific literature concerning the antifungal activity of this compound against any strains of yeast or fungi.

Antiviral Investigations (e.g., HIV, Hepatitis B)

This compound has been identified as a key intermediate in the synthesis of novel antiviral agents, specifically targeting the Hepatitis B virus (HBV). Patent literature describes the synthesis of this compound hydrochloride as a precursor for the development of Hepatitis B core protein allosteric modulators. These modulators represent a class of antiviral compounds that target the viral capsid protein (Cp), interfering with the process of capsid assembly or disassembly, which is crucial for viral replication. The inclusion of this compound in these synthetic pathways underscores its role as a valuable structural motif for generating potential therapeutics for chronic HBV infections. There is no information available regarding its investigation against HIV.

Compound Names

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (2-isopropylthiazol-5-yl) methanamine hydrochloride |

Antiplasmodial Activity in Parasitic Models

The thiazole scaffold is a key structure in medicinal chemistry and has been investigated for its potential against various parasites, including Plasmodium falciparum, the parasite responsible for malaria. nih.gov The urgent need for new therapies is driven by the emergence of parasite resistance to current drugs. mdpi.com

Researchers have synthesized and evaluated numerous thiazole derivatives for their ability to inhibit parasite growth. In one study, a series of new naphthyl-thiazole derivatives were synthesized and tested for their in vitro antimalarial activity, with the thiazoles showing inhibition of Plasmodium falciparum growth, whereas the related thiosemicarbazones did not. unl.pt Another research effort focused on creating piperazine-tethered thiazole compounds to test against multi-drug-resistant P. falciparum strains. mdpi.com

Structure-activity relationship (SAR) studies suggest that modifications to different parts of the thiazole molecule can significantly impact its antiplasmodial potency. For instance, research on a series of thiazole analogs indicated that altering the N-aryl amide group linked to the thiazole ring was crucial for in vitro antimalarial activity, leading to compounds with high potency and low cytotoxicity in human cell lines. researchgate.net Similarly, studies on benzimidazole (B57391) derivatives, another class of heterocyclic compounds, showed that substitutions on the molecule's rings influenced antiplasmodial activity, with certain electron-donating groups enhancing the inhibitory effects against the parasite. nih.gov These findings highlight the potential of heterocyclic compounds, including thiazoles, as a basis for developing new antimalarial agents. nih.govnih.gov

Quorum Sensing Inhibition in Bacterial Pathogens

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate group behaviors, such as virulence factor production and biofilm formation. frontiersin.orgmdpi.comjmb.or.kr Disrupting this system is a promising strategy to combat bacterial infections without exerting selective pressure that leads to antibiotic resistance. nih.gov Thiazole derivatives have emerged as potent inhibitors of QS systems, particularly in the opportunistic pathogen Pseudomonas aeruginosa. nih.govnih.gov

Research has focused on inhibiting the P. aeruginosa specific PQS QS system by targeting the signal-molecule receptor and transcriptional regulator PqsR (also known as MvfR). nih.gov Scientists have successfully developed thiazole derivatives that act as PqsR inverse agonists, effectively blocking the production of virulence factors like pyocyanin (B1662382) in the nanomolar range. nih.gov Further computational studies have explored novel thiazole derivatives as potential inhibitors of another key QS receptor, LasR, in P. aeruginosa. nih.govdntb.gov.ua These in-silico studies use virtual screening and molecular dynamics simulations to identify thiazole compounds that can effectively bind to the active site of the LasR protein, preventing it from activating the expression of virulence genes. nih.gov

Anti-Proliferative and Anticancer Research in Cell-Based Models

The thiazole ring is a prominent scaffold in compounds investigated for anticancer properties. researchgate.netresearchgate.netmdpi.com Derivatives of this heterocyclic structure have been shown to possess potent cytotoxic and anti-proliferative activities against a variety of human tumor cell lines. researchgate.netnih.gov

Inhibition of Cancer Cell Line Growth

Numerous studies have demonstrated the ability of novel thiazole derivatives to inhibit the growth of various cancer cell lines. These compounds have been tested against panels of cell lines, including those for breast cancer (MCF-7, T47D, MDA-MB-231), ovarian cancer (A2780, KF-28), cervical cancer (Hela), liver cancer (HepG2), and lung cancer (A549). researchgate.netresearchgate.netmdpi.comfrontiersin.orgresearcher.life

The potency of these derivatives is often measured by their half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values, with many compounds showing activity in the micromolar and even nanomolar range. frontiersin.orgnih.gov For example, one study reported a series of bis-thiazole derivatives with remarkable cytotoxic activities, including one compound with an IC50 value of 0.6 nM against the Hela cervical cancer cell line. frontiersin.orgnih.gov Another study found that a newly synthesized thiazole derivative was more potent than the standard drug Staurosporine against MCF-7 and HepG2 cell lines, with IC50 values of 2.57 µM and 7.26 µM, respectively. researchgate.netmdpi.com

The mechanism of action for these compounds can be diverse. Some thiazole derivatives have been found to inhibit key enzymes involved in cancer progression, such as aromatase, protein tyrosine kinases, PI3K, and mTOR. researchgate.netnih.gov The anti-proliferative effects of adamantane-containing thiazole derivatives have also been linked to the inhibition of the SIRT1 enzyme. nih.gov

Table 1: Examples of Anti-proliferative Activity of Thiazole Derivatives in Cancer Cell Lines This table is for illustrative purposes and represents findings from various studies on different thiazole derivatives, not specifically this compound.

| Compound Class | Cell Line | Cancer Type | Activity (IC50/GI50 in µM) | Reference |

|---|---|---|---|---|

| Bis-Thiazole Derivative (5c) | Hela | Cervical Cancer | 0.00065 | frontiersin.org |

| Bis-Thiazole Derivative (5f) | KF-28 | Ovarian Cancer | 0.006 | frontiersin.org |

| Thiazole Derivative (4c) | MCF-7 | Breast Cancer | 2.57 | researchgate.netmdpi.com |

| Thiazole Derivative (4c) | HepG2 | Liver Cancer | 7.26 | researchgate.netmdpi.com |

| Thiazole Derivative (3b) | MOLT-4 | Leukemia | 1.74 | nih.gov |

| Thiazole Derivative (3b) | HL-60(TB) | Leukemia | 2.32 | nih.gov |

| Thiazole Phthalimide (5b) | MCF-7 | Breast Cancer | 0.2 | nih.gov |

Induction of Cell Cycle Arrest

In addition to inhibiting cell growth, many thiazole derivatives have been shown to interfere with the cell division cycle in cancer cells. researchgate.netmdpi.com Cell cycle arrest prevents cancer cells from replicating their DNA and dividing, ultimately leading to cell death.

Several studies have reported that treatment with thiazole compounds can cause cancer cells to accumulate in specific phases of the cell cycle. For instance, a potent thiazole derivative induced cell cycle arrest at the G1/S phase in MCF-7 breast cancer cells. researchgate.netmdpi.com Similarly, other thiazole derivatives were found to cause G0-G1 phase cell cycle arrest in a leukemia cell line. nih.gov In another case, treatment with a bis-thiazole derivative was associated with cell cycle arrest at the G1 phase in ovarian cancer cells. frontiersin.orgnih.gov Research on a fluorinated benzothiazole (B30560) analogue also demonstrated its ability to cause DNA damage and subsequent cell cycle arrest, a process dependent on the aryl hydrocarbon receptor (AhR) signaling pathway. nih.gov The mechanism often involves the modulation of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs), which are essential for the progression of the cell cycle. jmb.or.kr

Apoptosis Activation Studies

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A key strategy in cancer therapy is to develop agents that can selectively trigger apoptosis in tumor cells. nih.gov Thiazole derivatives have been extensively studied for their ability to induce apoptosis through various molecular pathways. researcher.life

Research has shown that these compounds can activate the intrinsic, or mitochondrial-dependent, pathway of apoptosis. frontiersin.orgnih.gov This is often characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. mdpi.comfrontiersin.orgnih.gov For example, one study demonstrated that a thiazole derivative led to a significant increase in both early and late apoptosis in MCF-7 cells, with the percentage of early apoptotic cells increasing by over 40-fold compared to untreated cells. mdpi.com Another investigation into bis-thiazoles found that the compounds induced significant apoptotic cell death in ovarian cancer cells. frontiersin.orgnih.gov The activation of executioner caspases, such as caspase-3, is another hallmark of apoptosis that has been observed following treatment with thiazole-based compounds. nih.gov

Other Investigated Biological Effects (e.g., Anti-inflammatory, Anticonvulsant, Antioxidant)

Beyond their applications in fighting cancer and infectious diseases, compounds containing the thiazole ring have been explored for a range of other biological activities. mdpi.com

Anti-inflammatory Activity: Certain thiazole derivatives have demonstrated anti-inflammatory properties. For example, a study on 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone found that it has a pronounced anti-inflammatory effect in the brain by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. mdpi.com Other heterocyclic compounds, such as pyrazole (B372694) carboxamides, have also been investigated for their ability to reduce inflammation in models like carrageenin-induced rat paw edema. nih.gov

Anticonvulsant Activity: The thiazole nucleus is present in compounds that have been evaluated for anticonvulsant effects. researchgate.net A series of 2-(4-methylthiazole-2-ylamino)-1-(substitutedphenyl)-3-phenylpropane-1-one derivatives showed moderate effects against seizures in mice in the maximal electroshock-induced seizure (MES) model. researchgate.net Furthermore, the thiazolidinone derivative Les-6222 exhibited high anticonvulsant activity in a pentylenetetrazole (PTZ) kindling model, which mimics chronic epileptogenesis. mdpi.com

Antioxidant Activity: Some studies have also pointed to the antioxidant potential of this class of compounds. Research into a series of newly synthesized naphthyl-thiazole derivatives included an assessment of their antioxidant properties alongside their antiparasitic activities. unl.pt

Mechanistic Elucidation of Biological Action

The precise mechanisms through which this compound exerts its biological effects are not extensively detailed in publicly available research. However, by examining studies on structurally related thiazole derivatives, it is possible to infer potential mechanisms of action. The thiazole ring is a prominent scaffold in medicinal chemistry, known to interact with a variety of biological targets and influence numerous cellular processes. nih.govnih.gov Research on different 2-aminothiazole (B372263) and other thiazole derivatives suggests that their biological activities often stem from the inhibition of key enzymes involved in cell signaling and proliferation. nih.govnih.gov

Derivatives of 2-aminothiazole have been identified as potent inhibitors of a wide array of human cancer cell lines, including those of the breast, lung, colon, and leukemia. nih.gov The versatility of the thiazole nucleus allows for structural modifications that can fine-tune its inhibitory activity against specific molecular targets. nih.gov

Molecular Pathways Affected by Compound Interactions

While direct studies on this compound are limited, the broader class of thiazole derivatives has been shown to modulate several critical molecular pathways, primarily in the context of cancer and inflammation. These pathways are often central to cell growth, survival, and angiogenesis.

Kinase Inhibition:

A significant body of research points to the ability of thiazole-containing compounds to act as kinase inhibitors. acs.orgnih.gov Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

PI3K/mTOR Pathway: Several novel thiazole derivatives have been designed and synthesized as dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). nih.gov The PI3K/mTOR pathway is a critical signaling cascade that regulates cell proliferation, growth, and survival. nih.gov Inhibition of this pathway can lead to cell cycle arrest, particularly in the G0-G1 phase, and induce apoptosis, as evidenced by increased levels of caspase-3 in leukemia cell lines. nih.gov

Fyn and GSK-3β Kinases: Certain 3-aminothiazole-7-azaindole derivatives have demonstrated inhibitory activity against Fyn and glycogen (B147801) synthase kinase-3β (GSK-3β), which are implicated in neurodegenerative diseases. acs.org The substitution pattern on the thiazole ring was found to be crucial for directing selectivity towards either Fyn or GSK-3β. acs.org For instance, the addition of a methyl group at position 5 of the thiazole ring shifted the inhibitory activity towards Fyn. acs.org

EGFR and VEGFR-2: Thiazole-based derivatives have been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov These receptors are key players in signaling pathways that control tumor cell proliferation, differentiation, motility, and angiogenesis. nih.gov By inhibiting both EGFR and VEGFR-2, these compounds can interfere with tumor growth and the formation of new blood vessels that supply the tumor. nih.gov

Tubulin Polymerization Inhibition:

Another important mechanism of action for some thiazole derivatives is the inhibition of tubulin polymerization. nih.gov Microtubules are essential components of the cytoskeleton and are critical for cell division. Disruption of microtubule dynamics can lead to cell cycle arrest in the G2/M phase and ultimately apoptosis. mdpi.com Certain 2,4-disubstituted thiazole derivatives have shown potent activity as tubulin polymerization inhibitors, with some compounds exhibiting greater efficacy than the reference drug combretastatin (B1194345) A-4. nih.gov

DNA Gyrase Inhibition:

In the context of antimicrobial activity, some thiazole derivatives, specifically thiazolo[3,2-a]pyridine derivatives, have been identified as inhibitors of DNA gyrase. johnshopkins.edu DNA gyrase is an essential bacterial enzyme involved in DNA replication, and its inhibition leads to bacterial cell death. johnshopkins.edu

The following table summarizes the observed biological activities and affected molecular pathways for various thiazole derivatives, providing a potential framework for understanding the action of this compound.

| Derivative Class | Biological Activity | Affected Molecular Pathway/Target | Key Findings |

| Thiazole Derivatives | Anticancer | PI3K/mTOR Inhibition | Induced G0-G1 phase cell cycle arrest and apoptosis in leukemia HL-60(TB) cells. nih.gov |

| 3-Aminothiazole-7-azaindole Derivatives | Neuromodulatory | Fyn and GSK-3β Inhibition | Methyl group on the thiazole ring shifted selectivity towards Fyn kinase. acs.org |

| Thiazole-based Derivatives | Anticancer | EGFR/VEGFR-2 Inhibition | Demonstrated moderate to good dual inhibitory activity. nih.gov |

| 2,4-Disubstituted Thiazole Derivatives | Anticancer | Tubulin Polymerization Inhibition | Some compounds were more potent than combretastatin A-4. nih.gov |

| Thiazolo[3,2-a]pyridine Derivatives | Antimicrobial | DNA Gyrase Inhibition | Showed significant inhibitory activity against bacterial DNA gyrase. johnshopkins.edu |

| 2-Aminobenzothiazole Derivatives | Anticancer | PI3Kγ, CDK2, mTOR, AKT, p42/44 MAPK, EGFR Inhibition | Demonstrated broad anticancer inhibition against numerous cancer cell lines. acs.org |

Future Research Directions and Emerging Perspectives

Exploration of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability

The synthesis of thiazole (B1198619) derivatives has traditionally relied on methods like the Hantzsch synthesis. mdpi.com However, future research must prioritize the development of more efficient and environmentally benign synthetic routes. The principles of green chemistry are becoming increasingly important in chemical synthesis to reduce waste and hazardous substance use. researchgate.netbohrium.comsruc.ac.uk

Emerging strategies applicable to the synthesis of (2-Isopropylthiazol-5-yl)methanamine and related scaffolds include:

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.netbepls.comsemanticscholar.org

Green Catalysts: The use of recyclable heterogeneous catalysts, such as biocatalysts or silica-supported acids, can minimize waste and simplify product purification. bepls.commdpi.com

Eco-Friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water or PEG-400 is a key goal. bohrium.combepls.com

Multicomponent Reactions (MCRs): One-pot MCRs that combine multiple starting materials in a single step offer a highly efficient route to complex thiazole derivatives, reducing the number of synthetic and purification steps. researchgate.netsruc.ac.ukbepls.com

These modern approaches promise not only to make the synthesis of thiazole-methanamine scaffolds more economical but also to align with the growing demand for sustainable chemical manufacturing.

| Synthetic Strategy | Key Advantages | Relevance to this compound |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, improved purity. researchgate.netsemanticscholar.org | Accelerated synthesis of the core scaffold and its derivatives for screening. |

| Ultrasonic Irradiation | Environmentally friendly, mild reaction conditions. bepls.commdpi.com | Enables energy-efficient synthesis under less harsh conditions. |

| Green Catalysts (e.g., PIBTU-CS) | Recyclable, high catalytic efficiency, thermally stable. mdpi.com | Sustainable production with reduced catalyst waste. |

| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. researchgate.netsruc.ac.uk | Efficient generation of a diverse library of analogs for SAR studies. |

Advanced Computational Modeling for Mechanism Prediction and Drug Design Hypothesis Generation

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting molecular properties and interactions, thereby reducing the reliance on costly and time-consuming laboratory experiments. alliedacademies.org For this compound, advanced computational modeling can be pivotal in two main areas:

Mechanism Prediction: Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure and reactivity of the molecule. researchgate.netacs.orgeurjchem.comnih.gov This allows researchers to predict reaction mechanisms for novel synthetic pathways and understand the stability of different molecular conformations, which is crucial for designing more efficient syntheses. researchgate.netnih.gov

Drug Design Hypothesis Generation: Molecular docking is a key in silico technique used to predict how a ligand binds to the active site of a protein target. wjarr.comresearchgate.net By docking this compound and its virtual analogs against libraries of known biological targets, researchers can generate hypotheses about its potential therapeutic applications. nih.govacs.orgmdpi.com These computational "hits" can then be prioritized for experimental validation.

| Computational Tool | Application | Potential Impact |

| Density Functional Theory (DFT) | Elucidating electronic properties, predicting reaction pathways. researchgate.netnih.gov | Optimization of synthetic routes and understanding molecular stability. |

| Molecular Docking | Predicting binding modes and affinities to protein targets. wjarr.comacs.org | Identifying potential biological targets and guiding lead optimization. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity. nih.gov | Building predictive models to design more potent analogs. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-protein complex. nih.govresearchgate.net | Assessing the stability of binding interactions over time. |

Identification of Undiscovered Biological Targets for Thiazole-Methanamine Scaffolds

The thiazole scaffold is known to interact with a wide array of biological targets, including protein kinases, tubulin, and various enzymes, leading to anticancer, antimicrobial, and anti-inflammatory activities. acs.orgnih.govmdpi.com A key future direction is to identify the specific, and potentially novel, biological targets of this compound.

Future research should focus on:

Target-Based Screening: Evaluating the compound against panels of known thiazole targets, such as protein kinases (e.g., CK2, B-RAFV600E) and cyclooxygenase (COX) enzymes. nih.govacs.org

Phenotypic Screening: Using cell-based assays to identify a desired biological effect (e.g., inhibition of cancer cell migration) and then working backward to identify the molecular target responsible. broadinstitute.orgacs.orgnih.gov

Chemoinformatic and Bioinformatic Approaches: Employing computational methods to analyze large biological datasets can help infer potential targets. alliedacademies.orgbroadinstitute.orgrsc.org This involves comparing the molecular profile of the thiazole derivative to those of compounds with known targets.

The integration of these approaches can lead to the discovery of entirely new mechanisms of action and therapeutic applications for this class of compounds. broadinstitute.org

Development of Structure-Guided Design Principles for Targeted Molecular Interventions

Once a promising biological target is identified, the next step is to optimize the molecular structure of this compound to enhance its potency and selectivity. Structure-guided design relies on understanding the precise interactions between the compound and its target at an atomic level.

This involves:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compound—for example, by altering the isopropyl group or substituting other positions on the thiazole ring—and evaluating how these changes affect biological activity. nih.govacs.org This process generates critical data on which parts of the molecule are essential for its function.

Co-crystallization: Obtaining an X-ray crystal structure of the compound bound to its target protein provides a detailed 3D map of the binding site. This information is invaluable for designing new analogs with improved binding affinity and specificity.

Iterative Design Cycles: Combining SAR data with computational modeling and structural biology allows for a rational, iterative process of designing and synthesizing more effective molecules. acs.org

This methodical approach minimizes trial-and-error, accelerating the development of compounds with precisely tailored therapeutic effects.

Integration with High-Throughput Screening Technologies for Accelerated Discovery

High-throughput screening (HTS) allows for the rapid testing of thousands or even millions of compounds for biological activity. tdcommons.ai To accelerate the discovery of new drugs based on the this compound scaffold, integration with HTS is essential.

Future strategies should include:

Library Synthesis: Creating a diverse chemical library of analogs based on the core thiazole-methanamine structure using efficient and automated synthetic methods.

Automated Screening: Utilizing robotic systems to perform biochemical or cell-based assays on the compound library to identify initial "hits." enamine.netnih.gov

Smart Screening: Combining large-scale virtual screening with smaller, focused experimental screens. enamine.net Computational models can first filter a vast virtual library to select the most promising candidates for synthesis and subsequent HTS, saving significant time and resources. nih.gov

The synergy between modern synthetic chemistry, computational design, and HTS provides a powerful platform for rapidly translating the potential of the this compound scaffold into tangible therapeutic candidates.

Q & A

Q. What are the recommended synthetic routes for (2-Isopropylthiazol-5-yl)methanamine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves constructing the thiazole ring followed by functionalization. A common approach is cyclocondensation of thiourea derivatives with α-haloketones. For example:

- Step 1: React 2-isopropylthiazole-5-carbaldehyde with hydroxylamine to form the oxime intermediate.

- Step 2: Reduce the oxime to the primary amine using catalytic hydrogenation (e.g., H₂/Pd-C) or LiAlH₄ .

- Optimization: Adjust solvent polarity (e.g., DMF/H₂O mixtures) and temperature (80–100°C) to improve yield. Monitor reaction progress via TLC or HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm the thiazole ring protons (δ 6.8–7.2 ppm) and methanamine NH₂ signals (δ 1.5–2.5 ppm). Compare with PubChem data for analogous thiazole derivatives .

- Mass Spectrometry: ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 171.1).

- HPLC: Utilize C18 columns with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .

Advanced Research Questions

Q. How can contradictory data in biological activity assays be systematically resolved?

Methodological Answer: Contradictions often arise from assay variability or compound stability. Mitigation strategies include:

- Dose-Response Curves: Perform triplicate experiments across a wide concentration range (e.g., 1 nM–100 µM).

- Stability Testing: Incubate the compound in assay buffers (pH 7.4, 37°C) and monitor degradation via LC-MS .

- Cross-Validation: Compare results across orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) .

Case Study: In a study on thiazole derivatives, inconsistent IC₅₀ values for kinase inhibition were resolved by identifying residual DMSO solvent interference via GC-MS .

Q. What computational strategies are effective for predicting the biological targets of this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB). Focus on thiazole-binding pockets in kinases or GPCRs .

- SAR Analysis: Compare with structurally similar compounds (e.g., [1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine) to infer target selectivity. Chlorine substitution at specific positions alters binding affinity by 3–5 kcal/mol .

- Machine Learning: Train models on ChEMBL bioactivity data to predict ADMET properties and off-target effects .

Q. How can researchers design experiments to study the compound’s solubility and formulation stability?

Methodological Answer:

- Solubility Screening: Use shake-flask method in buffers (pH 1–10) and co-solvents (e.g., PEG-400). Methanamine derivatives show improved solubility in acidic conditions (e.g., 25 mg/mL at pH 3) .

- Stability Studies: Store formulations at 4°C, 25°C, and 40°C/75% RH for 4 weeks. Analyze degradation products via UPLC-QTOF .

Q. What strategies are recommended for scaling up synthesis while maintaining yield and purity?

Methodological Answer:

- Process Optimization: Replace batch reactors with flow chemistry systems to control exothermic reactions (e.g., thiazole ring formation) .

- Purification: Use preparative HPLC with gradient elution (acetonitrile/water + 0.1% TFA) for >99% purity.

- Quality Control: Implement in-line PAT tools (e.g., FTIR) for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.